molecular formula C8H14N2OS B1384030 Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine CAS No. 2060032-03-1

Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine

Cat. No. B1384030
M. Wt: 186.28 g/mol
InChI Key: PMNOLNOAOUCWMO-UHFFFAOYSA-N
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Description

“Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine”, also known as CCSA, is a novel compound with a molecular weight of 186.28 g/mol . Its IUPAC name is N-cyano-S-methylcyclohexanesulfinamide .


Synthesis Analysis

The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2OS/c1-12(11,10-7-9)8-5-3-2-4-6-8/h2-6H2,1H3,(H,10,11) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Preparation of Biologically Active Compounds

    • Cyanoacetylation of amines, which could potentially involve Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine, has been studied for the preparation of biologically active compounds .
    • The synthesis of cyanoacetamide derivatives, which could include Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .
    • These compounds are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
  • Intermolecular Interactions

    • The cyano group in Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine could potentially be involved in intermolecular interactions .
    • When two or more cyano groups are properly situated, they can pool their π-holes into one much more intense positive region . This could potentially be used in the design of molecules with specific electrostatic properties .
  • C–CN Bond Formation

    • Cyano compounds, such as Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine, are important parts of structural motifs in dyes, agrochemicals, medicinal compounds, and electronic materials .
    • Aryl nitrile is an important intermediate in the preparation of numerous compounds via transformations such as hydrolysis, hydration, reduction, cycloadditions, and nucleophilic additions .
    • These methods are beneficial for introducing sensitive functional groups in various positions in the multi-step synthesis of natural products and medicinal compounds .
  • Design of Molecules with Specific Electrostatic Properties

    • The cyano group in Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine could potentially be involved in intermolecular interactions .
    • When two or more cyano groups are properly situated, they can pool their π-holes into one much more intense positive region . This could potentially be used in the design of molecules with specific electrostatic properties .
  • Pharmaceutical Industry

    • Cyano compounds, such as Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine, are an important part of structural motifs in medicinal compounds .
    • The introduction of the nitrile group on a bioactive molecule can alter its properties . This could potentially be used in the design and synthesis of new drugs .
  • Electronic Materials

    • Cyano compounds are also found in electronic materials . The unique properties of the cyano group could potentially be used in the design and synthesis of new electronic materials .
  • Agrochemicals

    • Cyano compounds are an important part of structural motifs in agrochemicals . They could potentially be used in the design and synthesis of new agrochemicals .

properties

IUPAC Name

(cyclohexyl-methyl-oxo-λ6-sulfanylidene)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-12(11,10-7-9)8-5-3-2-4-6-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNOLNOAOUCWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC#N)(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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